5-Bromo-3-(trifluoromethyl)quinoline
Overview
Description
5-Bromo-3-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 3-position.
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, could be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The presence of the trifluoromethyl group (-cf3) has been associated with enhanced biological activity of compounds .
Action Environment
The sm coupling reaction, which could be involved in the compound’s action, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
For instance, some quinolines exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes . The specific interactions of 5-Bromo-3-(trifluoromethyl)quinoline with enzymes, proteins, and other biomolecules are yet to be explored.
Cellular Effects
It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be achieved through various cyclization reactions involving aniline derivatives and carbonyl compounds.
Trifluoromethylation: The trifluoromethyl group is introduced at the 3-position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (SNAr) reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.
Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases (e.g., K2CO3) in solvents like toluene or ethanol under inert atmosphere.
Major Products Formed
Substitution Products: Aminoquinolines, thioquinolines, and alkoxyquinolines.
Cross-Coupling Products: Biaryl quinolines and styryl quinolines.
Oxidation Products: Quinoline N-oxides.
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
3-(Trifluoromethyl)quinoline: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
Fluoroquinolines: A broader class of compounds with varying positions of fluorine atoms, exhibiting diverse biological activities.
Uniqueness
5-Bromo-3-(trifluoromethyl)quinoline is unique due to the combined presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity in substitution and cross-coupling reactions and its potential as a versatile building block in organic synthesis .
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-2-1-3-9-7(8)4-6(5-15-9)10(12,13)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFCVOSRMUVIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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